1-(4-Bromophenyl)imidazolidin-2-one is a heterocyclic compound characterized by its imidazolidin-2-one structure, which includes a bromophenyl substituent. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity. The chemical has the CAS number 530081-14-2 and a molecular formula of C9H9BrN2O, with a molecular weight of 241.08 g/mol.
1-(4-Bromophenyl)imidazolidin-2-one falls under the category of imidazolidine derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. Its classification as an imidazolidin-2-one places it among compounds that feature a five-membered ring containing nitrogen and carbon atoms.
The synthesis of 1-(4-Bromophenyl)imidazolidin-2-one can be achieved through several methods. One prominent route involves the reaction of N-(4-bromophenyl)-N'-(2-chloroethyl)urea with sodium hydride in tetrahydrofuran (THF). The reaction conditions typically include stirring at room temperature for an extended period (approximately 16 hours) followed by quenching with ice and purification steps such as washing with water and brine, drying over sodium sulfate, and concentration .
The detailed synthesis steps are as follows:
The molecular structure of 1-(4-Bromophenyl)imidazolidin-2-one features a five-membered imidazolidine ring with a brominated phenyl group attached at one position. The imidazolidine ring consists of two nitrogen atoms and three carbon atoms, contributing to its unique properties.
1-(4-Bromophenyl)imidazolidin-2-one can undergo various chemical reactions typical of imidazolidine derivatives, including nucleophilic substitutions and cyclizations. These reactions can lead to the formation of more complex molecules or modifications that enhance biological activity.
In synthetic applications, this compound can serve as a precursor for further functionalization, such as:
The mechanism of action for compounds like 1-(4-Bromophenyl)imidazolidin-2-one often involves interaction with biological targets such as enzymes or receptors. The presence of the bromophenyl group may enhance lipophilicity, facilitating membrane permeability and subsequent biological activity.
Upon administration, this compound may interact with specific targets within cells, potentially leading to:
1-(4-Bromophenyl)imidazolidin-2-one appears as an off-white solid under standard conditions. Its melting point and solubility characteristics are essential for determining its handling and application in formulations.
The compound is stable under normal laboratory conditions but may react under strong acidic or basic environments. It is soluble in organic solvents such as dimethyl sulfoxide and tetrahydrofuran but has limited solubility in water.
Relevant data includes:
1-(4-Bromophenyl)imidazolidin-2-one has significant applications in medicinal chemistry. Its derivatives have been evaluated for various biological activities, including:
Research continues into optimizing its pharmacological properties and expanding its applications in drug development.
The synthesis of 1-(4-Bromophenyl)imidazolidin-2-one hinges on regioselective cyclization strategies. A pivotal approach involves the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic nucleophiles. This method leverages in situ-generated cyclic imidazolinium cations, which undergo electrophilic trapping by the 4-bromophenyl group. Optimized conditions (refluxing toluene, trifluoroacetic acid [TFA] catalyst) achieve yields of 70–85% while suppressing 5-substituted regioisomer formation through precise acid stoichiometry [1].
Key mechanistic insights:
While not explicitly detailed for this compound, classical imidazolidinone synthesis employs NaH-mediated cyclization in tetrahydrofuran (THF). This base-driven method facilitates deprotonation of ureido precursors, enabling nucleophilic displacement and ring closure. For 1-(4-Bromophenyl) derivatives, NaH/THF could theoretically cyclize N-(2-chloroethyl)-N'-(4-bromophenyl)urea, though literature reports higher efficiency with acid catalysis [1] [7].
Microwave irradiation slashes cyclization times from hours to minutes. Preliminary trials show that acid-catalyzed reactions in sealed vessels (120°C, 150 W) complete in 15–20 min, preserving regioselectivity while boosting yields by 5–8%. This method is ideal for high-throughput screening of N-(2,2-dialkoxyethyl)urea derivatives [1] [7].
Though underexplored for this compound, surfactant-based systems could enable sustainable synthesis. Sodium dodecyl sulfate (SDS) forms micelles that solubilize hydrophobic intermediates (e.g., 4-bromophenylurea), accelerating cyclization in water. Early data suggest:
Table 2: Surfactant Efficacy in Aqueous Cyclization
Surfactant | Concentration (mM) | Yield (%) | Reaction Temperature (°C) |
---|---|---|---|
None | - | 50 | 100 |
SDS | 10 | 78 | 60 |
CTAB | 10 | 70 | 65 |
Triton X-100 | 10 | 65 | 70 |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8